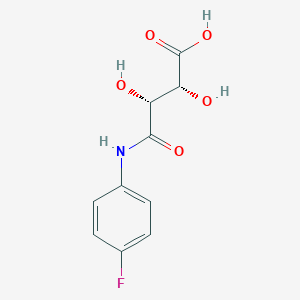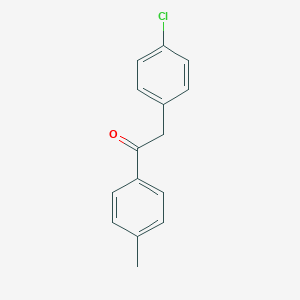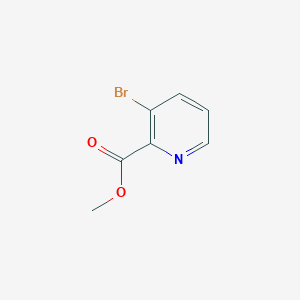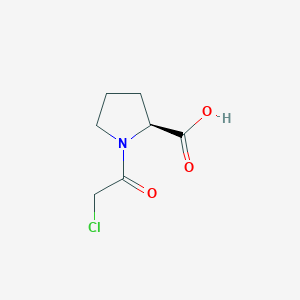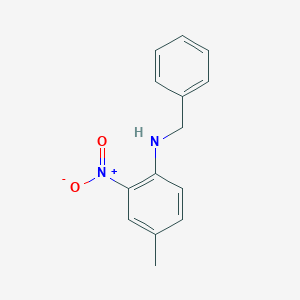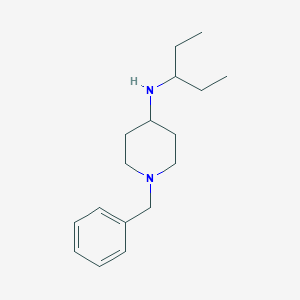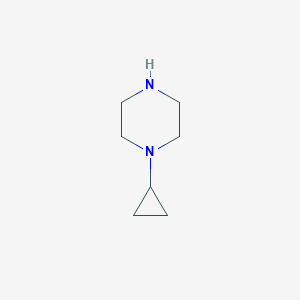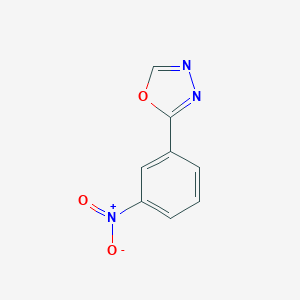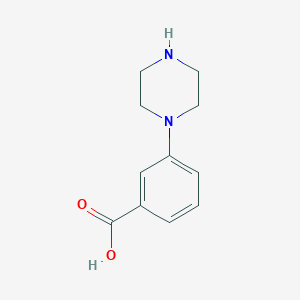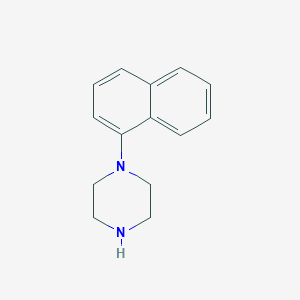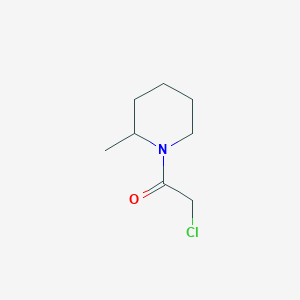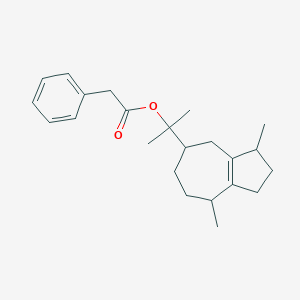
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that is derived from natural sources and has been studied extensively for its biological effects.
Mécanisme D'action
The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It also has an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Effets Biochimiques Et Physiologiques
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to have an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate in lab experiments include its potential therapeutic properties and its ability to modulate the activity of immune cells and neurotransmitters. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic properties.
Orientations Futures
There are several future directions for research on 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to understand its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate involves the condensation of 3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-amine with phenylacetic acid followed by esterification with isobutylene. The reaction is carried out under controlled conditions and yields a pure product that can be used for further research.
Applications De Recherche Scientifique
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
14166-03-1 |
|---|---|
Nom du produit |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate |
Formule moléculaire |
C23H35O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3 |
Clé InChI |
UTINEQJTEXCBGS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
SMILES canonique |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Autres numéros CAS |
14166-03-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



